1-(4-Bromo-2,5-dimethoxyphenyl)sulfonylazepane
Overview
Description
1-(4-Bromo-2,5-dimethoxyphenyl)sulfonylazepane is a chemical compound belonging to the class of sulfonamides. It is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, which is further connected to an azepane ring via a sulfonyl group
Preparation Methods
The synthesis of 1-(4-Bromo-2,5-dimethoxyphenyl)sulfonylazepane typically involves multiple steps. One common synthetic route starts with the bromination of 2,5-dimethoxybenzene to yield 4-bromo-2,5-dimethoxybenzene. . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Bromo-2,5-dimethoxyphenyl)sulfonylazepane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids.
Common reagents used in these reactions include nucleophiles like amines, reducing agents such as lithium aluminum hydride, and oxidizing agents like potassium permanganate. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromo-2,5-dimethoxyphenyl)sulfonylazepane has found applications in various scientific domains:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2,5-dimethoxyphenyl)sulfonylazepane involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The bromine and methoxy groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(4-Bromo-2,5-dimethoxyphenyl)sulfonylazepane can be compared with other sulfonamides and brominated aromatic compounds. Similar compounds include:
4-Bromo-2,5-dimethoxyphenethylamine: Known for its psychoactive properties.
4-Bromo-2,5-dimethoxybenzene: A precursor in the synthesis of various organic compounds.
Sulfonylazepane derivatives: Compounds with similar structural frameworks but different substituents.
The uniqueness of this compound lies in its combination of a brominated aromatic ring with a sulfonylazepane moiety, offering distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-bromo-2,5-dimethoxyphenyl)sulfonylazepane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO4S/c1-19-12-10-14(13(20-2)9-11(12)15)21(17,18)16-7-5-3-4-6-8-16/h9-10H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMPTPFILZPOKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N2CCCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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